Methyl N,N-dibutyl-beta-alaninate

Description

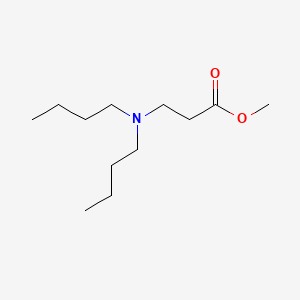

Methyl N,N-dibutyl-beta-alaninate is a beta-alanine derivative characterized by a methyl ester group and two N-butyl substituents. The ethyl analog (CAS 20120-23-4) has a molecular formula of C₁₃H₂₇NO₂, molecular weight 229.364 g/mol, and a LogP value of 3.41, indicating moderate lipophilicity . The methyl variant is expected to have a slightly lower molecular weight (~215–220 g/mol) due to the shorter ester chain. This compound’s applications likely align with its ethyl counterpart, such as in analytical separations (via HPLC) or as a synthetic intermediate in organic chemistry .

Properties

CAS No. |

53280-20-9 |

|---|---|

Molecular Formula |

C12H25NO2 |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

methyl 3-(dibutylamino)propanoate |

InChI |

InChI=1S/C12H25NO2/c1-4-6-9-13(10-7-5-2)11-8-12(14)15-3/h4-11H2,1-3H3 |

InChI Key |

OTMLJGIEQPAZPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl N,N-Dibutyl-beta-alaninate

- Structure : Differs only in the ester group (ethyl vs. methyl).

- Properties :

- Molecular weight: 229.364 g/mol (vs. ~215–220 g/mol for methyl).

- LogP: 3.41 (similar lipophilicity expected for methyl variant).

2.2. Pesticidal Alaninates (e.g., Metalaxyl, Benalaxyl)

- Structure : Feature aromatic substituents (e.g., 2,6-dimethylphenyl) and methoxyacetyl groups instead of butyl chains.

- Properties :

- Higher LogP (e.g., metalaxyl: LogP ~3.8) due to aromatic rings.

- Enhanced stability against hydrolysis compared to esters.

- Applications : Widely used as systemic fungicides .

2.3. N-Acetyl-beta-alanine

- Structure: Acetylated amino group instead of esterified carboxyl group.

- Properties :

- Applications: Potential biomarker or intermediate in metabolic pathways.

2.4. Alanine Betaine (Trimethylalanine)

- Structure : Quaternary ammonium group replaces ester functionality.

- Properties :

2.5. Methyl N-(2,6-Dioxo-tetrahydropyrimidine-4-carbonyl)-beta-alaninate

- Structure : Pyrimidine carbonyl group introduces aromaticity and hydrogen-bonding sites.

- Properties: Molecular formula C₉H₁₁N₃O₅; more polar than this compound. Potential pharmaceutical applications due to heterocyclic moiety .

Comparative Data Table

*Estimated values based on ethyl analog and structural adjustments.

Key Research Findings

- Stability : Methyl esters (e.g., this compound) are prone to hydrolysis under acidic/basic conditions, unlike amide derivatives (e.g., N-acetyl-beta-alanine) .

- Analytical Utility : The ethyl analog’s compatibility with HPLC (using Newcrom R1 columns) suggests the methyl variant could be analyzed similarly, with adjustments for retention times .

- Biological Relevance : Unlike pesticidal alaninates, this compound lacks aromatic moieties, reducing its likelihood of bioactivity but enhancing its utility in chemical synthesis .

Preparation Methods

Alkylation of Beta-Alanine with Dibutyl Groups

The direct alkylation of beta-alanine’s primary amine is a foundational step in synthesizing N,N-dibutyl-beta-alanine. As demonstrated in studies on N-alkylated amino acids, this reaction avoids laborious protection-deprotection protocols by utilizing a one-pot approach. Beta-alanine is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), followed by the addition of dibutyl bromide (2.2 equivalents) and a strong base like potassium carbonate (K₂CO₃). The mixture is stirred at 60–80°C for 12–24 hours, enabling sequential alkylation to form the tertiary amine.

Key Reaction Conditions

-

Solvent: DMSO or DMF (enhances nucleophilicity of the amine).

-

Base: K₂CO₃ (maintains deprotonation of the amine for alkylation).

-

Temperature: 60–80°C (balances reaction rate and side-product formation).

This method achieves yields of 70–85%, with residual unreacted starting materials removed via aqueous extraction.

Esterification of N,N-Dibutyl-beta-alanine

The carboxylic acid group of N,N-dibutyl-beta-alanine is esterified using methanol under acidic conditions. In a procedure analogous to the synthesis of methyl 3-aminopropanoate hydrochloride, the alkylated product is dissolved in methanol, and hydrochloric acid (HCl) gas is bubbled through the solution at 0–5°C for 4–6 hours. The resulting methyl ester hydrochloride is neutralized with sodium bicarbonate (NaHCO₃) to yield the free base, Methyl N,N-dibutyl-beta-alaninate.

Optimization Insights

-

Acid Catalyst: HCl gas ensures rapid protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol.

Stepwise Alkylation of Methyl Beta-Alaninate

Synthesis of Methyl Beta-Alaninate Hydrochloride

Beta-alanine is first converted to its methyl ester to protect the carboxylic acid group during subsequent alkylation. A modified Fischer esterification is employed: beta-alanine is refluxed in methanol with concentrated sulfuric acid (H₂SO₄) as a catalyst for 6–8 hours. The product, methyl beta-alaninate sulfate, is treated with aqueous NaOH to isolate the free amine, which is then converted to its hydrochloride salt using HCl gas.

Double Alkylation with Dibutyl Bromide

Methyl beta-alaninate hydrochloride undergoes alkylation in anhydrous DMF using sodium hydride (NaH) as a base. Dibutyl bromide (2.5 equivalents) is added dropwise at 0°C, and the reaction is warmed to room temperature for 12 hours. The tertiary amine forms via successive SN2 reactions, with NaH ensuring complete deprotonation of the secondary amine intermediate.

Critical Parameters

-

Base: NaH (strong enough to deprotonate secondary amines).

-

Solvent: DMF (stabilizes intermediates and enhances reactivity).

Single-Pot Synthesis via Alkylation-Esterification

Simultaneous Alkylation and Esterification

A streamlined method combines alkylation and esterification in one pot, reducing purification steps. Beta-alanine, dibutyl bromide (2.2 equivalents), and methyl chloroformate (1.1 equivalents) are reacted in DMF with K₂CO₃ at 50°C for 24 hours. The methyl chloroformate acts as both an esterifying agent and an activating group for the carboxylic acid, enabling concurrent alkylation and esterification.

Advantages

Comparative Analysis of Synthetic Routes

Trade-offs

-

Direct Alkylation: Higher purity but requires stringent temperature control.

-

Stepwise Alkylation: Better yields but involves multiple purification steps.

-

Single-Pot: Balances efficiency and scalability but demands precise stoichiometry.

Reaction Mechanism and Kinetic Considerations

Alkylation Kinetics

The rate of dialkylation is governed by the concentration of the alkylating agent and the base. Secondary amines exhibit lower reactivity than primary amines, necessitating excess dibutyl bromide (≥2 equivalents) and prolonged reaction times. Polar aprotic solvents stabilize the transition state, accelerating SN2 displacement.

Esterification Dynamics

Protonation of the carboxylic acid by HCl increases electrophilicity, enabling nucleophilic attack by methanol. The reaction follows second-order kinetics, with rate constants dependent on acid concentration and temperature.

Challenges and Mitigation Strategies

Over-Alkylation and Side Reactions

Excess alkylating agent may lead to quaternary ammonium salts. This is mitigated by:

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under basic conditions. Storage in anhydrous solvents and avoidance of aqueous workups post-esterification are critical.

Industrial-Scale Production Insights

Large-scale synthesis adopts the single-pot method due to reduced solvent waste and faster processing. Continuous flow reactors enhance heat and mass transfer, improving yields to 85–90% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl N,N-dibutyl-beta-alaninate?

- The synthesis typically involves esterification of beta-alanine derivatives with dibutyl substituents. A standard method includes reacting beta-alanine with dibutyl-substituted acyl chlorides in the presence of a base (e.g., triethylamine) under reflux conditions to ensure complete conversion. For structurally similar compounds, this approach has been validated for yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment. Method validation should include retention time matching and spiked recovery tests in complex matrices .

Q. What are the primary biochemical applications of this compound?

- This compound is used to study protein-ligand interactions due to its modified amino acid structure. It serves as a probe for investigating steric and electronic effects on enzyme binding, leveraging its dibutyl groups to mimic hydrophobic environments in vivo .

Q. How should this compound be stored to ensure stability?

- Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis. Degradation studies on similar esters indicate that moisture and elevated temperatures accelerate ester bond cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst selection (e.g., DMAP for acylations), solvent polarity (e.g., dichloromethane vs. THF), and temperature gradients can enhance yield. Kinetic studies on analogous esters suggest that slow reagent addition reduces side reactions .

Q. How do dibutyl substituents affect enzymatic interactions compared to methyl or phenyl groups?

- The dibutyl groups increase lipophilicity, potentially enhancing membrane permeability but introducing steric hindrance. Comparative studies using surface plasmon resonance (SPR) show reduced binding affinity with bulkier substituents, as seen in N-phenyl derivatives .

Q. What strategies mitigate matrix interference in quantifying this compound in biological samples?

- Solid-phase extraction (SPE) with C18 cartridges and isotope-labeled internal standards (e.g., deuterated analogs) improve specificity in LC-MS. Matrix-matched calibration curves are critical for compensating ion suppression effects .

Q. How can degradation products under accelerated stability conditions be identified?

- Use high-resolution tandem mass spectrometry (HR-MS/MS) to trace ester hydrolysis products (e.g., free carboxylic acid). NMR can confirm structural changes, such as the loss of dibutyl groups .

Q. How should contradictory data on biological activity be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.